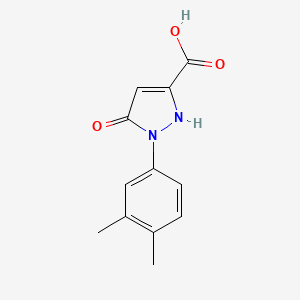

1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Descripción

The compound 1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid belongs to the pyrazole-carboxylic acid family, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms. Key structural features include:

- A 3,4-dimethylphenyl substituent at position 1, providing steric bulk and electron-donating effects.

- A keto group at position 5, contributing to conjugation and tautomeric equilibria.

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)6-10(13-14)12(16)17/h3-6,13H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZMIMUMBCVSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Condensation

- Substituted Aromatic Ketones: The 3,4-dimethylphenyl moiety is introduced via 3,4-dimethylacetophenone or related derivatives.

- Itaconic Acid or Analogues: These are used as dicarboxylic acid components to facilitate ring closure and introduce carboxylic acid functionality.

- Hydrazine Hydrate or Hydrazides: Employed for cyclization to form the pyrazole ring through condensation with the ketone and dicarboxylic acid.

Cyclization and Pyrazole Ring Formation

The pyrazole ring is formed by condensation of the aromatic ketone with hydrazine derivatives under reflux conditions in suitable solvents like toluene, ethanol, or acetic acid. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration steps.

Functional Group Transformations

- Bromination: In related synthetic routes, α-bromination of the acetyl group on the aromatic ring is performed using bromine in acetic acid to yield α-bromoacetophenone intermediates. This step facilitates further heterocyclic ring formation.

- Esterification and Hydrazide Formation: Carboxylic acid groups are often esterified with methanol in the presence of sulfuric acid, followed by conversion to acid hydrazides using hydrazine hydrate.

- Condensation with Aldehydes: Acid hydrazides can be condensed with aromatic aldehydes to form hydrazones, which are intermediates in pyrazole and related heterocycle synthesis.

Representative Synthetic Scheme (Adapted from Related Pyrazole and Pyrrolidinone Chemistry)

| Step | Reaction Type | Reagents/Conditions | Product Description | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation | 3,4-dimethylacetophenone + itaconic acid + hydrazine hydrate, reflux in toluene | Formation of 1-(3,4-dimethylphenyl)-5-oxo-pyrazole-3-carboxylic acid core | 70-90 |

| 2 | Bromination (optional) | Br2 in acetic acid, room temperature | α-Bromoacetyl intermediate facilitating further cyclization | 80-95 |

| 3 | Esterification | Methanol + catalytic H2SO4 | Methyl ester of pyrazole carboxylic acid | 60-75 |

| 4 | Hydrazide formation | Hydrazine hydrate in refluxing propan-2-ol | Acid hydrazide intermediate | 65-85 |

| 5 | Condensation with aromatic aldehydes | Aromatic aldehyde in DMF or 1,4-dioxane, reflux | Hydrazone derivatives, precursors for pyrazole derivatives | 62-99 |

Research Findings and Analytical Data

- NMR Spectroscopy: The formation of the pyrazole ring and substitution patterns are confirmed by characteristic proton and carbon signals. For example, singlets corresponding to pyrazole protons and methyl groups on the aromatic ring appear in the 1H-NMR spectrum.

- Yield Optimization: Reaction yields vary depending on solvent, temperature, and reagent purity. Typical yields for key intermediates range from 60% to 99%, indicating efficient synthetic routes.

- Isomerism: Hydrazone intermediates can exist as E/Z isomers due to restricted rotation around the CO-NH bond, and the more stable E-isomer is often predominant.

- Purification: Crystallization and chromatographic techniques are used to isolate pure compounds.

Summary Table of Preparation Steps and Yields

| Compound/Intermediate | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-5-oxo-pyrazole-3-carboxylic acid | Cyclocondensation | Reflux with hydrazine and itaconic acid | 70-90 | Core pyrazole formation |

| α-Bromoacetyl derivative (optional) | Bromination | Br2 in acetic acid, RT | 80-95 | Facilitates further heterocycle synthesis |

| Methyl ester of pyrazole carboxylic acid | Esterification | Methanol, catalytic H2SO4 | 60-75 | For hydrazide formation |

| Acid hydrazide intermediate | Hydrazide formation | Hydrazine hydrate, refluxing propan-2-ol | 65-85 | Precursor to hydrazones and pyrazoles |

| Hydrazone derivatives | Condensation with aldehydes | Aromatic aldehyde, DMF or dioxane, reflux | 62-99 | Intermediate for further modifications |

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Hydroxylated pyrazole derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(3,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the carboxylic acid and ketone groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function. The aromatic ring and pyrazole moiety contribute to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with analogs featuring variations in aryl substituents and functional groups:

Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups

- In contrast, chlorophenyl analogs (e.g., and ) introduce electron-withdrawing effects, which may alter reactivity and solubility. For instance, the 4-chlorophenyl derivative () has a higher molecular weight (282.68 vs. 232.24) due to the hydroxyethyl group, improving aqueous solubility but reducing membrane permeability .

Pharmacological Relevance

- Eltrombopag () shares the 3,4-dimethylphenyl motif but incorporates a biphenyl-carboxylic acid side chain, enabling high-affinity binding to the thrombopoietin receptor. This highlights the importance of aryl substitution and extended conjugation in drug design .

- The absence of a hydroxyethyl group in the target compound (vs. ) may limit its solubility but could enhance metabolic stability by reducing susceptibility to esterase-mediated hydrolysis .

Actividad Biológica

1-(3,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of 1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H13N3O3 |

| Molecular Weight | 233.25 g/mol |

| Melting Point | 121.0 - 125.0 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells. The presence of the dimethylphenyl group enhances its interaction with cellular targets, leading to increased cytotoxicity.

- Case Study : A study reported that derivatives of pyrazole exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

- In Vitro Studies : Research demonstrated that it significantly reduced the production of pro-inflammatory cytokines in stimulated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

- Case Study : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains:

- Broad Spectrum Activity : It exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting its potential as an antimicrobial agent.

- Case Study : A specific study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrazole derivatives:

- Key Modifications : Substituents on the phenyl ring significantly influence the biological activity. For example, the introduction of electron-donating groups enhances anticancer activity while maintaining low toxicity profiles .

| Modification | Effect on Activity |

|---|---|

| Dimethyl groups | Increased cytotoxicity |

| Hydroxyl groups | Enhanced anti-inflammatory effects |

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and β-ketoesters. Key steps include:

- Reagent selection : Use 3,4-dimethylphenylhydrazine and a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring.

- Temperature control : Maintain temperatures between 60–80°C to avoid side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Evidence from analogous syntheses shows yields of 78–92% when using stoichiometric acyl chlorides and optimized reaction times (e.g., 12–24 hours) .

- Troubleshooting low yields : Adjust molar ratios (e.g., 1:1.2 for hydrazine:β-ketoester) or use catalysts like acetic acid to accelerate cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- 1H/13C NMR :

- 1H NMR : Look for the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons, δ 3.5–4.5 ppm for dihydro-pyrazole protons). The methyl groups on the phenyl ring appear as singlets (δ 2.2–2.5 ppm) .

- 13C NMR : The carbonyl (C=O) of the pyrazole ring resonates at δ 165–175 ppm, while carboxylic acid carbonyls appear at δ 170–175 ppm .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of water/acetonitrile (0.1% formic acid) to confirm purity (>95%) and molecular weight (MW: ~279.14 g/mol) .

Q. What solvent systems are recommended for solubility and crystallization studies of this compound?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For crystallization trials, use ethanol/water mixtures (70:30 v/v) at 4°C .

- Crystallization challenges : If crystallization fails, employ slow evaporation or vapor diffusion with diethyl ether as an antisolvent .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?

- Data collection : Use single crystals grown via slow evaporation. Collect high-resolution data (≤1.0 Å) on a synchrotron or rotating anode source.

- Refinement : Employ SHELXL for small-molecule refinement. Challenges include:

- Validation : Use R-factor convergence (target <5%) and check for residual electron density peaks .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC50 under varying pH/temperature) may explain discrepancies. Standardize protocols using controls like Eltrombopag (a pharmacologically active analog) .

- Structural analogs : Compare activity with derivatives (e.g., 1-(4-chlorophenyl) analogs) to identify critical substituents for target binding .

- In silico modeling : Perform molecular docking (AutoDock Vina) against proposed targets (e.g., FAD-dependent oxidoreductases) to validate mechanistic hypotheses .

Q. What strategies are recommended for analyzing metabolic stability and degradation pathways of this compound?

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites. Monitor via LC-MS/MS for hydroxylation or demethylation products .

- Degradation under stress : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Track degradation by HPLC and isolate intermediates for structural elucidation .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic (carboxylic acid oxygen) and electrophilic (pyrazole C-4) sites .

- Reactivity validation : Perform kinetic studies (e.g., with methyl iodide for alkylation) to correlate computational predictions with experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.